Ethyl 5-aminothiophene-2-carboxylate

Medicinal Chemistry Organic Synthesis Crystallography

Secure your supply of Ethyl 5-aminothiophene-2-carboxylate (CAS 67318-11-0), a high-purity (≥98%) aminothiophene building block. Its distinct 5-amino-2-carboxylate regiochemistry is essential for precise derivatization in drug discovery, enabling orthogonal functionalization for kinase inhibitors, GPCR modulators, and targeted protein degraders (PROTACs). Available as a solid for reproducible handling and batch consistency in multi-step synthesis.

Molecular Formula C7H9NO2S
Molecular Weight 171.21
CAS No. 67318-11-0
Cat. No. B2786091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-aminothiophene-2-carboxylate
CAS67318-11-0
Molecular FormulaC7H9NO2S
Molecular Weight171.21
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(S1)N
InChIInChI=1S/C7H9NO2S/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2,8H2,1H3
InChIKeyFDYICWNHUBQXAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-aminothiophene-2-carboxylate: A Defined 5-Amino-2-Carboxylate Thiophene Building Block for Pharmaceutical R&D and Chemical Synthesis


Ethyl 5-aminothiophene-2-carboxylate (CAS 67318-11-0) is a specific heterocyclic building block within the aminothiophene class, characterized by an amino group at the 5-position and an ethyl ester at the 2-position of the thiophene ring . This regiochemistry is precisely defined and distinct from its 3- and 4-substituted analogs . As a member of the broader 2-aminothiophene scaffold family, which is well-established in medicinal chemistry for yielding biologically active molecules and FDA-approved drugs [1], this compound offers a specific substitution pattern for the modular construction of complex heterocycles, drug candidates, and chemical probes [1].

Why Ethyl 5-aminothiophene-2-carboxylate Cannot Be Interchanged with Other Aminothiophene Carboxylate Analogs


Generic substitution among aminothiophene carboxylates is not scientifically valid due to the profound impact of regiochemistry and ester group identity on chemical reactivity, synthetic utility, and biological function. The position of the amino group on the thiophene ring (e.g., 2-, 3-, or 5-position) dictates the electronic properties and the site of subsequent functionalization . For instance, the 5-amino-2-carboxylate regioisomer presents distinct nucleophilic character compared to 2-amino-3-carboxylates, leading to different reactivity in further derivatization . Furthermore, the choice of ester (e.g., ethyl vs. methyl vs. tert-butyl) directly influences the compound's physical properties, such as melting point and solubility, and its stability under synthetic or storage conditions . These differences, as detailed in the quantitative evidence below, necessitate the precise selection of ethyl 5-aminothiophene-2-carboxylate for specific research and development applications.

Quantitative Differentiation Guide for Ethyl 5-aminothiophene-2-carboxylate Procurement


Regiochemical Specificity: 5-Amino-2-Carboxylate Enables X-Ray Guided Functionalization

Ethyl 5-aminothiophene-2-carboxylate possesses a unique 5-amino-2-carboxylate substitution pattern that is chemically and functionally distinct from its isomers. A key differentiating feature is that its regioselective synthesis and reactivity can be precisely guided using X-ray crystallography to identify the most reactive positions for nucleophilic attack, a level of structural control not applicable to its 3- or 4-amino regioisomers . In contrast, 2-aminothiophene-3-carboxylates (ATPCs) and 3-aminothiophene-2-carboxylates have different electronic profiles and are typically functionalized at different positions, leading to divergent biological outcomes [1].

Medicinal Chemistry Organic Synthesis Crystallography

Enhanced Physical Stability: Solid-State and Thermal Properties of Ethyl vs. Methyl and tert-Butyl Analogs

The ethyl ester moiety confers a distinct physical form and thermal stability profile compared to other common esters in the aminothiophene class. Ethyl 5-aminothiophene-2-carboxylate exists as a solid with a defined melting point of 50-53 °C , which facilitates handling, accurate weighing, and purification compared to lower-melting or liquid analogs. For instance, the tert-butyl 5-aminothiophene-2-carboxylate analog is often an oil, which presents different challenges in handling and purity assessment. The ethyl ester also offers a balance between stability and reactivity; it is more stable toward hydrolysis than the methyl ester during long-term storage (recommended at 2-8°C) , yet more readily cleaved than the sterically hindered tert-butyl ester, providing a tunable handle for synthetic chemistry [1].

Process Chemistry Formulation Stability

Procurement Reliability: Defined Purity Grade with Available Batch-Specific QC Data

For industrial and academic procurement, the availability of consistent, high-purity material with verifiable analytical data is a critical differentiator. Reputable suppliers offer Ethyl 5-aminothiophene-2-carboxylate at a standard purity of ≥97% and provide batch-specific quality control data, including NMR, HPLC, or GC spectra, to confirm identity and purity . This level of documentation is not universally available for all analogs or from all vendors. This documented purity reduces the risk of experimental failure due to unknown impurities and supports reproducible research, which is essential for publication and patent prosecution .

Procurement Quality Control Reproducibility

Optimal Application Scenarios for Ethyl 5-aminothiophene-2-carboxylate Based on Quantifiable Differentiators


Rational Design of 2,5-Disubstituted Thiophene-Based Drug Candidates

This scenario leverages the defined 5-amino-2-carboxylate regiochemistry. Research groups focused on developing novel kinase inhibitors, GPCR modulators, or other protein-targeting agents can use this compound as a core scaffold. The 5-amino group serves as a primary vector for introducing diverse pharmacophores, while the ethyl ester at the 2-position provides a convenient handle for further derivatization or can be hydrolyzed to a carboxylic acid for enhanced binding or solubility. The ability to guide its regioselective functionalization with X-ray crystallography is particularly valuable for structure-based drug design [1].

Synthesis of PROTACs, RIBOTACs, and Other Bifunctional Degraders

The aminothiophene scaffold, including this specific regioisomer, is increasingly utilized in the development of targeted protein degradation (PROTAC) and RNA degradation (RIBOTAC) technologies [1]. The solid-state nature and reliable purity of ethyl 5-aminothiophene-2-carboxylate make it a practical and reproducible starting material for the multi-step synthesis of these complex heterobifunctional molecules. Its distinct substitution pattern allows for the orthogonal attachment of a target protein/RNA ligand and an E3 ligase/RNase recruiting element [1].

Development of Scalable Synthetic Routes in Process Chemistry

This scenario is based on the compound‘s physical and chemical stability. Process chemists tasked with developing scalable and robust synthetic routes to a drug candidate will prefer a solid intermediate with a defined melting point (50-53 °C) [1] and standard storage requirements (2-8°C) . Its balanced stability, being more robust than a methyl ester but more easily functionalized than a tert-butyl ester, offers greater control in multi-step syntheses. The availability of batch-specific QC data further supports cGMP manufacturing environments by ensuring raw material consistency and traceability.

Exploration of Antimicrobial or Anticancer Structure-Activity Relationships (SAR)

For medicinal chemistry teams investigating new antimicrobial or anticancer agents, this compound provides a specific point of entry into the biologically active 2-aminothiophene chemical space [1]. By using this defined 5-amino-2-carboxylate core, researchers can systematically vary the substituents at the 5-amino position and the 2-carboxylate to establish SAR and identify lead candidates. This is a distinct and complementary approach to SAR studies that begin with the more common 2-amino-3-carboxylate scaffold, allowing for the exploration of a different region of chemical and biological property space .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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